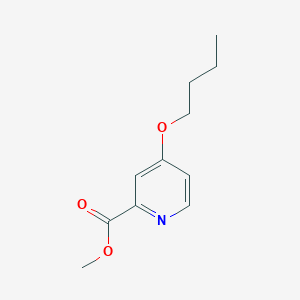

Methyl 4-butoxypyridine-2-carboxylate

Description

Methyl 4-butoxypyridine-2-carboxylate is a pyridine-based ester featuring a butoxy (-OC₄H₉) substituent at the 4-position and a methyl ester (-COOCH₃) at the 2-position. Pyridine esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 4-butoxypyridine-2-carboxylate |

InChI |

InChI=1S/C11H15NO3/c1-3-4-7-15-9-5-6-12-10(8-9)11(13)14-2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

BMAKPYJMTJHHCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=NC=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-Bromomethylpyridine-2-Carboxylate

Structural Differences : The bromomethyl (-CH₂Br) substituent in this analog contrasts with the butoxy group in the target compound.

- Molecular Weight: The bromo derivative has a molecular weight of 230.06 g/mol (C₈H₈BrNO₂), while the butoxy analog is estimated at ~209.2 g/mol (C₁₁H₁₅NO₃) due to the lighter oxygen atom and longer alkyl chain .

- Reactivity : The bromo group is a superior leaving group, enabling nucleophilic substitution reactions, whereas the butoxy group’s ether linkage is less reactive, favoring stability in acidic or basic conditions .

- Applications : The bromo derivative serves as an intermediate in cross-coupling reactions, while the butoxy variant may prioritize applications requiring hydrophobicity, such as lipid-soluble drug formulations.

Methyl Salicylate and Other Methyl Esters

Functional Group Comparison : Methyl salicylate (a benzene-based ester) shares the methyl ester moiety but lacks the pyridine ring and butoxy group.

- Volatility : Methyl salicylate has a lower molecular weight (152.15 g/mol) and higher volatility (boiling point ~222°C), making it suitable for topical applications. The butoxy-pyridine ester’s larger size likely reduces volatility, favoring solid-state stability .

- Solubility : The pyridine ring’s basicity and the butoxy group’s hydrophobicity may reduce aqueous solubility compared to methyl salicylate, which is sparingly soluble in water .

Comparison with Other Compounds

- Reagents : The bromo analog () likely involves bromination of a methyl precursor, whereas the butoxy variant requires alkoxylation. In contrast, pyrrolidine-pyridine compounds () employ HATU for amide bond formation, highlighting divergent synthetic priorities .

- Purification : Column chromatography and spectroscopic techniques (NMR, IR) are common across analogs, ensuring structural fidelity .

Table 1: Key Properties of Methyl Esters and Analogs

| Compound | Molecular Weight (g/mol) | Substituent | Key Applications |

|---|---|---|---|

| Methyl 4-butoxypyridine-2-carboxylate | ~209.2 | Butoxy (-OC₄H₉) | Hydrophobic drug intermediates |

| Methyl 4-bromomethylpyridine-2-carboxylate | 230.06 | Bromomethyl (-CH₂Br) | Cross-coupling reactions |

| Methyl salicylate | 152.15 | Hydroxybenzene | Topical analgesics, fragrances |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.